3,4-Dihydroxymandelic acid

Description

Historical Context and Early Academic Investigations of 3,4-Dihydroxymandelic Acid

Early academic interest in this compound stemmed from its role as a metabolite of the crucial neurotransmitter norepinephrine (B1679862). wikipedia.org Initial studies focused on its metabolic pathways and its presence in various biological fluids. Research identified DHMA as a product of norepinephrine degradation, formed via the intermediate norepinephrine aldehyde by the enzyme aldehyde dehydrogenase. caymanchem.com

A significant area of early investigation revolved around the enzymatic processes involving DHMA. For instance, studies explored the unusual oxidative decarboxylation of this compound to 3,4-dihydroxybenzaldehyde (B13553), a reaction catalyzed by mushroom tyrosinase. ebi.ac.ukscispace.com These early investigations provided a foundational understanding of the biochemical transformations that DHMA undergoes.

Furthermore, early synthetic methods for this compound were developed, often involving the condensation of pyrocatechol (B87986) and glyoxylic acid at high temperatures. google.com While these initial methods faced challenges in achieving high yields, they laid the groundwork for more refined synthetic routes developed in later years. google.com

Contemporary Significance of this compound in Biomedical Research

In recent years, the scientific focus on this compound has expanded significantly, with research highlighting its potent biological activities and potential as a biomarker. A key area of contemporary research is its powerful antioxidative potential. nih.gov Studies have demonstrated that DHMA exhibits a radical scavenging activity four times higher than standard antioxidants like ascorbic acid and tocopherol in certain assays. nih.govresearchgate.net It is also a highly effective scavenger of superoxide (B77818) radicals. nih.gov

This antioxidant activity has prompted investigations into its protective effects. For example, research has shown that DHMA can protect human primary fibroblasts from oxidative stress induced by hydrogen peroxide. nih.gov Furthermore, there is interest in its use for protecting the skin against oxidative damage caused by ultraviolet light. google.com

The role of DHMA in neurobiology and neurodegenerative diseases is another major area of current research. It has been investigated for its potential to affect the aggregation of amyloid-beta fibrils, which are associated with Alzheimer's disease. gatech.edu Molecular modeling studies have suggested that DHMA may inhibit the formation of beta-sheet structures in amyloid-beta monomers. gatech.edu Additionally, DHMA has been identified as a potential volatile biomarker for Parkinson's disease, as it has been detected in the sebum of patients. biorxiv.orgnih.govacs.org Its presence is thought to be indicative of altered levels of neurotransmitters characteristic of the disease. nih.govacs.org

DHMA is also being studied in the context of host-pathogen interactions. Research has shown that it is produced by commensal microbiota, such as E. coli, from norepinephrine. caymanchem.comresearchgate.net This bacterial-produced DHMA can act as a chemoattractant for pathogenic strains of E. coli, potentially influencing infection processes. researchgate.netasm.org

Finally, DHMA has been identified as a potential biomarker for aging, with studies showing a higher signal intensity of the molecule in the hair of younger individuals compared to older individuals. plos.org

Detailed Research Findings

Antioxidant Properties of this compound

| Assay | Finding | Reference |

|---|---|---|

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay | 4-fold higher radical scavenging activity compared to ascorbic acid, tocopherol, and butylated hydroxytoluene. | nih.govresearchgate.net |

| Superoxide Radical Scavenging | 5-fold smaller IC50 value compared to standard ascorbic acid. | nih.gov |

| Bulk Lipid Oxidation | Higher antioxidative power against accelerated autoxidation of oils compared to standard antioxidants. | nih.gov |

| Cellular Protection | Protects human primary fibroblasts against H2O2-induced oxidative stress at concentrations of 0.001% and 0.0005%. | nih.gov |

This compound in Neurological Research

| Research Area | Finding | Reference |

|---|---|---|

| Alzheimer's Disease | In vitro and molecular modeling studies suggest DHMA can inhibit the formation of amyloid-beta fibrils. | gatech.edu |

| Parkinson's Disease | Identified as one of 17 potential volatile biomarkers in the sebum of Parkinson's disease patients. | biorxiv.orgnih.govacs.org |

| Neurotransmitter Metabolism | As a metabolite of norepinephrine, its levels may reflect changes in neurotransmitter systems. | nih.govacs.org |

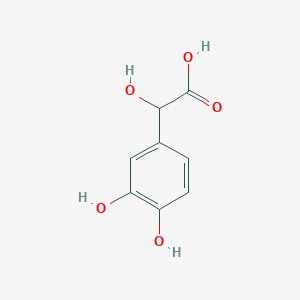

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHMISIYKIHAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862411 | |

| Record name | (+/-)-3,4-Dihydroxymandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

775-01-9, 14883-87-5 | |

| Record name | (±)-3,4-Dihydroxymandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=775-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxymandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-3,4-Dihydroxyphenylglycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014883875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-3,4-Dihydroxymandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxymandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-3,4-dihydroxyphenylglycolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXYMANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDP6VCX5T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Biotransformation of 3,4 Dihydroxymandelic Acid

Endogenous Formation and Catabolism of 3,4-Dihydroxymandelic Acid

Endogenously, this compound is primarily known as a metabolite in the degradation pathway of catecholamines. caymanchem.com

This compound is an active metabolite of the endogenous catecholamines norepinephrine (B1679862) and epinephrine (B1671497). caymanchem.comwikipedia.org The degradation process begins with the action of monoamine oxidase (MAO) on norepinephrine and epinephrine, which converts them into an intermediate aldehyde, 3,4-dihydroxymandelaldehyde (B87611). hmdb.caebi.ac.uk This aldehyde is a crucial precursor in the metabolic cascade that leads to the formation of this compound. ebi.ac.uk Studies on guinea-pig atria have shown that while 3,4-dihydroxyphenylglycol (B133932) (DOPEG) is the major metabolite of endogenous norepinephrine at rest, this compound is formed when the tissue is exposed to high concentrations of exogenous noradrenaline. nih.gov

The conversion of the intermediate, 3,4-dihydroxymandelaldehyde, to this compound is catalyzed by enzymes belonging to the aldehyde dehydrogenase (ALDH) superfamily. chemfont.canp-mrd.orghmdb.ca These NAD(P)+ dependent enzymes facilitate the oxidation of the aldehyde to its corresponding carboxylic acid. hmdb.caebi.ac.uk Specifically, enzymes such as aldehyde dehydrogenase, dimeric NADP-preferring, are involved in this biotransformation. chemfont.canp-mrd.org Research investigating rat liver cytosolic aldehyde dehydrogenases indicated that an increase in certain ALDH isozymes resulted in a small increase in the formation of this compound from biogenic amines. nih.gov

Once formed, this compound can be further metabolized by the enzyme Catechol O-methyltransferase (COMT). chemfont.canp-mrd.orgwikipedia.org COMT catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to one of the hydroxyl groups of the catechol structure. wikipedia.org This enzymatic reaction converts this compound into vanillylmandelic acid (VMA). wikipedia.orgwikiversity.orgnih.gov This conversion is a significant step in the final elimination pathway of catecholamine metabolites.

Table 1: Key Enzymes in the Endogenous Metabolism of this compound

| Enzyme/Enzyme Class | Substrate | Product | Metabolic Role |

| Monoamine Oxidase (MAO) | Norepinephrine / Epinephrine | 3,4-Dihydroxymandelaldehyde | Initial degradation of catecholamines hmdb.ca |

| Aldehyde Dehydrogenase (ALDH) | 3,4-Dihydroxymandelaldehyde | This compound | Oxidation of the intermediate aldehyde chemfont.cacaymanchem.comhmdb.ca |

| Catechol O-Methyltransferase (COMT) | This compound | Vanillylmandelic acid | Methylation and further degradation wikipedia.orgwikiversity.org |

Biosynthesis from 3,4-Dihydroxymandelaldehyde by Aldehyde Dehydrogenases

Exogenous and Microbiota-Mediated Production of this compound

Beyond host metabolism, the gut microbiota plays a significant role in the production of this compound.

Commensal gut bacteria, such as Escherichia coli, are capable of producing this compound from norepinephrine. caymanchem.comasm.orgvincibiochem.it This microbial production contributes to the pool of this compound in the host. asm.org Research has demonstrated that this compound is present in the fecal contents of specific-pathogen-free mice, but it is absent in germ-free mice, confirming that its production in the gut requires the presence of commensal microbiota. asm.orgnih.gov This interaction, where gut microbes metabolize host neurochemicals, is a component of the broader "microbiota-gut-brain" axis. nih.govphysiology.orgfrontiersin.org

The bacterial conversion of norepinephrine to this compound is a two-step process mediated by specific bacterial enzymes. asm.orgnih.gov The first step involves the enzyme TynA, a primary amine oxidase, which converts norepinephrine to the intermediate 3,4-dihydroxyphenyl-glycol-aldehyde. asm.org Subsequently, the enzyme FeaB, an aromatic aldehyde dehydrogenase, oxidizes this intermediate to produce this compound. asm.orgnih.gov The expression of the genes encoding these enzymes, tynA and feaB, can be induced by exposure to norepinephrine. nih.gov This induction is regulated by a signaling pathway involving the QseBC two-component system and the FeaR transcription factor, linking host catecholamine presence to bacterial metabolic activity. nih.govnih.gov

Table 2: Bacterial Enzymes and Genes in the Microbiota-Mediated Synthesis of this compound

| Enzyme | Gene | Substrate | Product | Source Organism Example |

| Tyramine Oxidase | tynA | Norepinephrine | 3,4-Dihydroxyphenyl-glycol-aldehyde | Escherichia coli asm.orgnih.gov |

| Aromatic Aldehyde Dehydrogenase | feaB | 3,4-Dihydroxyphenyl-glycol-aldehyde | This compound | Escherichia coli asm.orgnih.gov |

Implications of Microbiota-Derived this compound in Host Physiology and Pathogen Interactions

The metabolic activities of the gut microbiota significantly influence host physiology through the production of various bioactive molecules. One such molecule, this compound (DHMA), a metabolite of the neurotransmitter norepinephrine, is produced by commensal gut bacteria and plays a crucial role in the interplay between the host and pathogenic microorganisms. researchgate.netasm.orgnih.gov This section explores the implications of microbiota-derived DHMA on host physiology and its intricate involvement in pathogen interactions.

The production of DHMA in the gut is largely dependent on the presence of the commensal microbiota. researchgate.netasm.org Studies comparing specific-pathogen-free (SPF) and germ-free (GF) mice have demonstrated that DHMA is present in the fecal contents of SPF mice but not in GF mice, indicating that the gut microbiota is the primary source of this metabolite in the gut. asm.org While the host can produce DHMA, the evidence suggests that the majority found in fecal matter is of microbial origin. asm.org The conversion of norepinephrine to DHMA is a two-step process that can be carried out by bacteria such as Escherichia coli. annualreviews.org

Microbiota-derived DHMA has been shown to act as a signaling molecule, influencing the behavior of pathogenic bacteria. researchgate.netnih.gov Research has revealed that DHMA serves as a chemoattractant for enterohemorrhagic E. coli (EHEC), a foodborne pathogen responsible for severe gastrointestinal infections. researchgate.netasm.orgnih.gov This chemoattraction guides the pathogen to its preferred sites of infection within the host's gastrointestinal tract, such as the gut-associated lymphoid tissue (GALT). researchgate.netasm.org These niches are rich in enteric neurotransmitters like epinephrine and norepinephrine, which are known to enhance the virulence of several pathogens. researchgate.netnih.gov

Beyond its role as a chemoattractant, DHMA also actively promotes the virulence of EHEC. researchgate.netasm.orgnih.gov Studies have shown that DHMA induces the expression of virulence genes in EHEC in a QseC-dependent manner. researchgate.netasm.org The QseBC two-component system is a bacterial adrenergic receptor that detects catecholamine neurotransmitters, and its activation by DHMA leads to an increase in the pathogen's ability to attach to intestinal epithelial cells. researchgate.netasm.org This dual function of DHMA, as both a chemoattractant and a virulence gene inducer, has led to the proposal that it acts as a "molecular beacon," guiding pathogens to infection sites and simultaneously preparing them for invasion. researchgate.netasm.orgnih.govasm.org

The implications of these findings are significant for understanding the mechanisms of bacterial pathogenesis. The metabolism of host-derived molecules like norepinephrine by the gut microbiota can inadvertently create signals that are exploited by pathogens to enhance their infectivity. researchgate.netresearchgate.net This highlights the complex and sometimes detrimental interactions that can occur within the gut ecosystem.

Further research has identified DHMA in the context of other physiological and pathological conditions. For instance, metabolomic studies have noted altered levels of DHMA in individuals with myasthenia gravis, suggesting a potential link between gut microbiota metabolism and this autoimmune disorder. frontiersin.org Additionally, DHMA has been detected in microbiome-derived extracellular vesicles, which are known to mediate communication between the gut and the brain, hinting at a role for this metabolite in the gut-brain axis. nih.gov

The antioxidant properties of DHMA have also been recognized. researchgate.net It has been shown to scavenge superoxide (B77818) radicals and reduce lipid peroxidation in cell-free assays, suggesting a potential protective role against oxidative stress. researchgate.netcaymanchem.com However, its role in promoting pathogen virulence underscores the multifaceted nature of this microbial metabolite.

Table 1: Research Findings on the Role of Microbiota-Derived this compound (DHMA)

| Research Finding | Pathogen/Condition | Key Outcome | Reference |

|---|---|---|---|

| DHMA is a chemoattractant for EHEC. | Enterohemorrhagic E. coli (EHEC) | Guides pathogen to infection sites. | researchgate.netasm.orgnih.gov |

| DHMA induces virulence gene expression in EHEC. | Enterohemorrhagic E. coli (EHEC) | Increases attachment to intestinal epithelial cells. | researchgate.netasm.orgnih.gov |

| DHMA production in the gut requires commensal microbiota. | Host Physiology | DHMA present in SPF but not GF mice. | researchgate.netasm.org |

| DHMA acts as a "molecular beacon" for pathogens. | Enterohemorrhagic E. coli (EHEC) | Targets pathogens to preferred infection sites and induces virulence. | researchgate.netasm.orgnih.govasm.org |

| Altered fecal levels of DHMA observed. | Myasthenia Gravis | Potential link between gut microbiota metabolism and the disease. | frontiersin.org |

| DHMA detected in gut microbiome extracellular vesicles. | Gut-Brain Axis | Suggests a role in communication between the gut and brain. | nih.gov |

| DHMA exhibits antioxidant properties. | Oxidative Stress | Scavenges superoxide radicals and reduces lipid peroxidation. | researchgate.netcaymanchem.com |

Enzymatic and Mechanistic Studies of 3,4 Dihydroxymandelic Acid Reactions

Tyrosinase-Catalyzed Oxidation of 3,4-Dihydroxymandelic Acid

The enzyme tyrosinase typically facilitates the conversion of monophenols to o-diphenols and the subsequent oxidation of these diphenols into their corresponding quinones. nih.gov However, when this compound (DHMA) is the substrate, tyrosinase catalyzes an atypical oxidative decarboxylation reaction. nih.govresearchgate.net

The enzymatic oxidation of this compound by tyrosinase results in the production of 3,4-dihydroxybenzaldehyde (B13553) as the primary and sole product. nih.govresearchgate.net This transformation is characterized as an unusual oxidative decarboxylation. nih.gov The identity of 3,4-dihydroxybenzaldehyde as the product has been confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC), as well as ultraviolet and infrared spectral analyses. nih.govresearchgate.net This reaction is not catalyzed by several other oxidoreductases, such as galactose oxidase, ceruloplasmin, superoxide (B77818) dismutase, ascorbate (B8700270) oxidase, dopamine (B1211576) beta-hydroxylase, and peroxidase. nih.gov

The proposed mechanism for this reaction involves the initial enzymatic oxidation of DHMA to its corresponding o-quinone, 3,4-mandeloquinone. portlandpress.comportlandpress.comportlandpress.com This o-quinone is unstable and rapidly undergoes decarboxylation, a chemical step that does not require the enzyme, to form a transient quinone methide intermediate. portlandpress.comportlandpress.comnih.gov This intermediate then rearranges to yield the final product, 3,4-dihydroxybenzaldehyde. portlandpress.comportlandpress.com While the direct spectral observation of the quinone product during the steady state of the reaction is difficult due to its instability, trapping experiments and non-steady-state kinetic studies have provided evidence for its transient formation. portlandpress.comportlandpress.comnih.gov The visible-region spectrum of the transiently formed mandeloquinone shows an absorbance maximum at approximately 394 nm. portlandpress.comportlandpress.comnih.gov

The unusual oxidative decarboxylation of this compound by tyrosinase is explained by the formation of a quinone methide intermediate. nih.gov The initial product of the enzymatic oxidation is the conventional o-quinone, which is highly unstable. portlandpress.comnih.gov This instability leads to a rapid, non-enzymatic decarboxylation to form a transient α,2-dihydroxy-p-quinone methide. portlandpress.comportlandpress.comnih.gov

Mechanistic studies have been designed to support the existence of this transient intermediate. nih.gov When the α-proton of this compound was replaced with a methyl group, forming α-(3,4-dihydroxyphenyl)-lactic acid, its oxidation by tyrosinase yielded 3,4-dihydroxyacetophenone, a result consistent with the quinone methide pathway. nih.gov Furthermore, experiments using α-deuterated this compound showed that the resulting 3,4-dihydroxybenzaldehyde retained nearly 90% of the deuterium, which strongly supports the transient formation of a quinone methide. portlandpress.comportlandpress.comnih.gov The final product, 3,4-dihydroxybenzaldehyde, is then formed through a coupled dienone-phenol rearrangement and keto-enol tautomerism of this quinone methide intermediate. portlandpress.comportlandpress.comnih.gov

The catalytic activity of tyrosinase in the oxidation of this compound is dependent on the copper ions present in its active site. nih.govbiomedpharmajournal.org Tyrosinase is a copper-containing monooxygenase, and its active site contains two copper ions that are essential for its catalytic function. biomedpharmajournal.orgmdpi.com These copper ions interact with molecular oxygen to form a highly reactive intermediate that participates in the oxidation of diphenols to o-quinones. biomedpharmajournal.org

The involvement of the active site copper in the catalysis of this compound is demonstrated by the potent inhibition of the reaction by known phenol (B47542) oxidase inhibitors that target this metal center. nih.govresearchgate.net Compounds such as phenylthiourea, potassium cyanide, and sodium azide, which are known to interact with the copper in tyrosinase, drastically inhibit the oxidative decarboxylation reaction. nih.govresearchgate.net This inhibition indicates that the active site copper is directly involved in the catalytic process. nih.gov Furthermore, mimosine, a well-established competitive inhibitor of tyrosinase, also competitively inhibits this specific reaction. nih.gov

Kinetic studies of the tyrosinase-catalyzed oxidation of this compound have been conducted to understand the reaction mechanism. The reaction can be monitored by measuring the formation of the product, 3,4-dihydroxybenzaldehyde, using high-pressure liquid chromatography with electrochemical detection. capes.gov.br This method has shown that the reaction is linear with time and proportional to the enzyme concentration. capes.gov.br

The specific activity of mushroom tyrosinase for this compound was found to be significantly higher—approximately four times greater—than that observed with the commonly used substrate L-3,4-dihydroxyphenylalanine (L-DOPA) when measured by a spectrophotometric assay tracking dopachrome (B613829) formation. capes.gov.br Non-steady-state kinetic analysis has provided evidence for the transient formation of the conventional quinone product during the reaction. nih.gov The o-quinone of this compound is noted to be very unstable and evolves to 3,4-dihydroxybenzaldehyde through a first-order reaction. tandfonline.com

Table 1: Comparison of Tyrosinase Activity with Different Substrates

| Substrate | Relative Specific Activity | Method |

|---|---|---|

| This compound | ~4-fold higher | HPLC with electrochemical detection |

| L-3,4-dihydroxyphenylalanine (L-DOPA) | 1-fold (baseline) | Spectrophotometric assay (dopachrome formation) |

Data derived from a study comparing the specific activity of mushroom tyrosinase. capes.gov.br

Role of Active Site Copper in Tyrosinase Catalysis of this compound

Other Enzymatic Interactions with this compound

Beyond its role as a substrate for tyrosinase, this compound and its derivatives can also act as inhibitors of other enzymes. For instance, research has shown that derivatives of benzaldehyde, the product of DHMA oxidation, can act as competitive inhibitors of tyrosinase. researchgate.net The aldehyde and methoxy (B1213986) groups in these derivatives are thought to play a role in their inhibitory effect by chelating the copper ions in the enzyme's active site. biomedpharmajournal.org In a separate context, the formation of this compound from norepinephrine (B1679862) metabolism can be inhibited by substances that target aldehyde dehydrogenase. For example, 2-chloroacetophenone (B165298) inhibits aldehyde dehydrogenase, leading to a decrease in the production of phenolic acids like DHMA and a corresponding increase in the formation of phenolic glycols. capes.gov.br

Chemoenzymatic Synthesis and Isotopic Labeling of this compound for Mechanistic Probes

The synthesis of this compound and its isotopically labeled variants through chemoenzymatic methods is crucial for investigating reaction mechanisms. These approaches combine the selectivity of enzymes with the practicality of chemical synthesis to create specific probes.

A prominent example involves the study of the tyrosinase-catalyzed oxidation of DHMA. To elucidate the reaction mechanism, α-deuterated this compound was synthesized chemoenzymically. nih.gov When this labeled substrate was oxidized by tyrosinase, the product, 3,4-dihydroxybenzaldehyde, retained almost 90% of the deuterium. nih.gov This finding provided strong evidence against a simple oxidative decarboxylation and instead supported a mechanism involving the transient formation of an unstable quinone product (3,4-mandeloquinone), which then rapidly rearranges and decarboxylates to a quinone methide intermediate before yielding the final aldehyde product. nih.gov

More advanced chemoenzymatic systems have been developed for the efficient production of DHMA. One such method constructed an artificial thermophilic multi-enzyme cascade. acs.org This system used D-mandelate dehydrogenase (ManDH), phenylalanine 4-hydroxylase (PAH), and hydroxyphenylacetate 3-hydroxylase (HpaH) to produce DHMA from the starting material 2-phenylglyoxylic acid, achieving a high theoretical yield of 90.9%. acs.org Another approach resulted in the synthesis of the naturally occurring (R)-(−)-3,4-dihydroxymandelic acid dimethyl ether through a process involving highly diastereoselective addition. researchgate.net

Table 2: Chemoenzymatic Synthesis of this compound

| Enzyme(s) / Method | Starting Material(s) | Product(s) | Purpose / Finding | Reference |

| Chemoenzymatic Synthesis | Deuterium-labeled precursors | α-deuterated this compound | Used as a mechanistic probe to confirm the formation of a quinone methide intermediate during tyrosinase-catalyzed oxidation. nih.gov | nih.gov |

| D-mandelate dehydrogenase (ManDH), Phenylalanine 4-hydroxylase (PAH), Hydroxyphenylacetate 3-hydroxylase (HpaH) | 2-Phenylglyoxylic acid | This compound (DOMA) | An artificial thermophilic reaction cascade for the efficient, high-yield (90.9%) production of DHMA. acs.org | acs.org |

| Diastereoselective addition followed by elaboration | 3,4-dimethoxybenzaldehyde | (R)-(−)-3,4-dihydroxymandelic acid dimethyl ether | An approach to synthesize the naturally occurring form of the DHMA derivative. researchgate.net | researchgate.net |

Physiological and Pathological Roles of 3,4 Dihydroxymandelic Acid

Antioxidative and Radical Scavenging Properties of 3,4-Dihydroxymandelic Acid

This compound (DHMA), a metabolite of norepinephrine (B1679862), demonstrates significant antioxidative and radical scavenging capabilities. researchgate.netnih.govacs.org Its chemical structure, featuring a catechol group, is central to its potent antioxidant activity. nih.gov

The antioxidant capacity of this compound has been quantified through various physicochemical assays, consistently showing superior performance compared to well-known standard antioxidants. In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, DHMA exhibits a four-fold higher activity than ascorbic acid, tocopherol, and butylated hydroxytoluene (BHT). nih.govacs.org Its effective concentration (EC50) in this assay was determined to be 0.062 mol/mol, significantly lower than that of Vitamin C (0.270 mol/mol), α-tocopherol (0.250 mol/mol), and BHT (0.240 mol/mol), indicating greater potency. google.com

Furthermore, DHMA is a highly effective superoxide (B77818) radical scavenger, demonstrating an IC50 value five times smaller than that of the standard, ascorbic acid. nih.govacs.org Its antioxidant power against the autoxidation of bulk lipids is also substantially higher than that of standard antioxidants. nih.gov Studies using assays such as FRAP (ferric reducing antioxidant power) and CUPRAC (cupric reducing antioxidant capacity) have corroborated the potent antioxidant properties of DHMA, ranking it higher than mandelic acid, 3-hydroxymandelic acid, and 4-hydroxy-3-methoxymandelic acid. nih.govresearchgate.net

Table 1: Comparative Antioxidant Activity of this compound (DHMA) and Standard Antioxidants

| Compound | DPPH Assay (EC50 in mol/mol) | Superoxide Scavenging (Relative IC50) |

|---|---|---|

| This compound (DHMA) | 0.062 google.com | 5-fold lower than Ascorbic Acid nih.govacs.org |

| Ascorbic Acid (Vitamin C) | 0.270 google.com | Standard nih.govacs.org |

| α-Tocopherol | 0.250 google.com | 4-fold less active than DHMA nih.govacs.org |

| Butylated Hydroxytoluene (BHT) | 0.240 google.com | 4-fold less active than DHMA nih.govacs.org |

Beyond its efficacy in chemical assays, this compound demonstrates protective effects in cellular models of oxidative stress. Research has shown that DHMA at very low concentrations (0.001% and 0.0005%) can protect human primary fibroblasts from cellular damage induced by hydrogen peroxide (H₂O₂). nih.govacs.org This protection was measured using the 2',7'-dichlorofluorescein (B58168) (DCF) assay, which assesses the levels of intracellular reactive oxygen species (ROS). acs.org The ability of DHMA to shield cells from oxidative damage highlights its physiological relevance as a protective agent. nih.gov Oxidative stress is a known factor in neuronal injury, and the management of ROS is critical for cell survival. mdpi.comsciopen.com

This compound can act in concert with other antioxidants to produce a greater combined effect. A synergistic antioxidant effect has been observed when DHMA is mixed with α-tocopherol in a 1:1 weight-to-weight ratio in lipid systems like soybean oil and squalene. nih.govacs.org This synergy suggests that the combination of DHMA with other antioxidants, particularly lipophilic ones, can lead to an unexpectedly strong protective effect against oxidation. google.com This interaction enhances its potential utility in protecting complex biological systems and other materials from oxidative damage. google.com

Protective Effects of this compound Against Oxidative Stress and Cellular Damage

This compound in Neurological Contexts

As a metabolite of a key neurotransmitter, DHMA is intrinsically linked to neurological processes and has been a subject of research in the context of neurodegenerative diseases.

This compound is an endogenous metabolite of the catecholamine norepinephrine. caymanchem.comarvojournals.org The metabolic pathway involves the conversion of norepinephrine to an intermediate aldehyde, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), by the enzyme monoamine oxidase (MAO). researchgate.nethmdb.ca Subsequently, the enzyme aldehyde dehydrogenase (ALDH) catalyzes the oxidation of the toxic DOPEGAL into the more stable and non-toxic this compound. mdpi.comresearchgate.net This process is a critical detoxification step within catecholamine metabolism, as the accumulation of reactive aldehydes like DOPEGAL is implicated in cellular toxicity. hmdb.canih.gov This pathway is also relevant in the gut, where commensal microbiota can produce DHMA from norepinephrine. asm.orgresearchgate.net

The metabolic pathway that produces this compound is of significant interest in the study of neurodegenerative disorders like Parkinson's Disease (PD) and Alzheimer's Disease (AD). scholars.direct

In the context of Parkinson's Disease , the "catecholaldehyde hypothesis" suggests that the accumulation of toxic aldehyde metabolites of neurotransmitters, such as 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) from dopamine (B1211576) and DOPEGAL from norepinephrine, contributes to the pathogenesis. nih.gov A decrease in the activity of aldehyde dehydrogenase (ALDH), the enzyme responsible for converting these toxic aldehydes to their respective acids (like DHMA), has been linked to PD-like pathology. researchgate.netnih.gov Therefore, the efficient production of DHMA represents a crucial neuroprotective detoxification process. mdpi.com The presence of DHMA has also been noted in the sebum of individuals with Parkinson's, suggesting its potential as an indicator of altered neurotransmitter levels associated with the disease. acs.org

In Alzheimer's Disease , research has explored the direct interaction of norepinephrine metabolites with amyloid-beta (Aβ), the peptide that forms plaques in the brains of AD patients. gatech.edu In vitro experiments and molecular dynamic modeling have been used to investigate the effect of DHMA on the aggregation of Aβ monomers. gatech.edu One study suggested that DHMA could help prevent the formation of beta-sheet structures, which are characteristic of toxic Aβ fibrils. gatech.edu The formation of neurotoxic plaques is a hallmark of AD, and the potential for endogenous metabolites like DHMA to influence this process is an active area of investigation. gatech.edu

Studies on this compound's Effect on Amyloid-Beta Aggregation

Research into neurodegenerative conditions like Alzheimer's disease has highlighted the role of amyloid-beta plaque formation. gatech.edu Studies have investigated the potential of this compound (DHMA) to modulate this process. A key pathological feature of Alzheimer's disease is the aggregation of amyloid-beta monomers into oligomers and fibrils, which form neurotoxic plaques. gatech.edu

In vitro experiments and molecular dynamic modeling have been employed to understand the effect of DHMA on the aggregation of amyloid-beta 40 (Aβ40). gatech.edu These studies have found that DHMA has an effect on fibril formation. gatech.edu Specifically, molecular modeling results indicate that DHMA is effective in preventing the formation of beta-sheet structures, a critical step in the aggregation process that leads to plaque formation. gatech.edu While it was observed to prevent beta-sheet formation, the compound was less effective at maintaining the alpha-helix structure of the amyloid-beta monomer. gatech.edu Based on these simulations, DHMA was considered better at preventing the formation of beta sheets compared to normetanephrine (B1208972), another norepinephrine metabolite. gatech.edu

| Research Area | Study Type | Key Findings on DHMA | Reference |

| Amyloid-Beta Aggregation | Molecular Dynamic Modeling | Effective at preventing the formation of beta sheets in amyloid-beta 40. | gatech.edu |

| Showed an overall effect on amyloid-beta 40 fibril formation and aggregation. | gatech.edu |

This compound as a Potential Indicator of Altered Neurotransmitter Levels

As a direct metabolite in the catecholamine pathway, this compound serves as a potential biomarker for altered neurotransmitter levels. mdpi.comnih.gov Catecholamines, such as dopamine, norepinephrine, and epinephrine (B1671497), are metabolized into various compounds, and the levels of these metabolites in plasma and other bodily fluids can reflect the state of the neurotransmitter system. mdpi.comnih.gov

DHMA is specifically formed from norepinephrine via the intermediate 3,4-dihydroxymandelaldehyde (B87611). caymanchem.comhmdb.ca Therefore, its concentration can be an indicator of norepinephrine turnover and metabolism. researchgate.netnih.gov Research into psychiatric disorders has explored the use of neurotransmitter metabolites as potential biomarkers. nih.gov For instance, a study on schizophrenia patients treated with olanzapine (B1677200) analyzed a range of neurotransmitter metabolites, including this compound (also referred to as DOMA or 3,4-DDMD). nih.govresearchgate.net While a panel of other metabolites, including the dopamine derivative 3,4-dihydroxyphenylacetate (DOPAC), was identified as having high determinative value, the inclusion of DHMA in such panels highlights its relevance. nih.gov Changes in the plasma levels of these neurotransmitters and their byproducts are linked to clinical symptoms and cognitive function, suggesting their potential utility in diagnostics and treatment monitoring. nih.govresearchgate.net

This compound in Systemic Health and Disease

The influence of this compound extends beyond the central nervous system, with significant implications for various systemic conditions.

Role in Catecholamine-Related Disorders

Given its origin, DHMA is intrinsically linked to the catecholamine system, which can be dysregulated in several disorders. nih.govnih.gov Most catecholamine metabolism occurs within the same cells where the neurotransmitters are synthesized, primarily from leakage out of vesicular stores. nih.gov In sympathetic nerves, the aldehyde produced from norepinephrine is predominantly converted to 3,4-dihydroxyphenylglycol (B133932) (DHPG), not DHMA. nih.gov However, DHMA is still a recognized metabolite in the broader pathway of catecholamine degradation. wikipedia.orgnih.gov The analysis of catecholamine metabolites is crucial in the diagnosis of conditions like pheochromocytoma, a type of catecholamine-producing tumor, where other metabolites such as metanephrines are considered particularly useful markers. nih.gov Altered catecholamine metabolism, which would be reflected in the levels of metabolites like DHMA, has also been investigated in the context of other conditions, including schizophrenia. oup.com

Association with Tyrosinemia Type I and Other Metabolic Disorders

DHMA is implicated in several inherited metabolic disorders. nih.gov It is most consistently cited in connection with Tyrosinemia Type I, a severe condition caused by a deficiency of the enzyme fumarylacetoacetase. np-mrd.orgchemfont.casmpdb.capathbank.org This deficiency leads to a buildup of tyrosine and its metabolites in the body. pathbank.org Beyond Tyrosinemia Type I, DHMA has also been associated with other metabolic disorders, including Hawkinsinuria, Alkaptonuria, and Dopamine beta-hydroxylase deficiency. foodb.ca

| Associated Metabolic Disorder | Description | Reference |

| Tyrosinemia Type I | A severe inherited disorder where the body cannot effectively break down the amino acid tyrosine. | hmdb.canih.govnp-mrd.orgchemfont.cafoodb.ca |

| Hawkinsinuria | A rare metabolic disorder affecting tyrosine metabolism. | foodb.ca |

| Alkaptonuria | A rare inherited disorder that prevents the body from fully breaking down two amino acids, tyrosine and phenylalanine. | foodb.ca |

| Dopamine beta-hydroxylase deficiency | A condition characterized by an impairment of the autonomic nervous system. | foodb.ca |

Implications in Cardiovascular Physiology and Cardiac Arrhythmias

Evidence suggests a role for this compound in the cardiovascular system. The compound is found in various mammalian tissues, with a notable presence in the heart. nih.gov Research has indicated that DL-3,4-Dihydroxymandelic Acid has been used in the treatment of cardiac arrhythmias. Furthermore, it is considered to have a physiological function in the regulation of systolic pressure. The potent antioxidant and radical-scavenging activity of DHMA may also contribute to its effects on cardiovascular physiology, offering protection against oxidative stress. caymanchem.comresearchgate.netnih.gov

Altered Levels of this compound in Diabetic Kidney Disease

Diabetic kidney disease (DKD) is a serious complication of diabetes mellitus, and metabolomic studies have sought to identify biomarkers for its pathogenesis. nih.govresearchgate.net A pilot study utilizing an untargeted metabolomics approach analyzed blood samples from hemodialysis patients with and without diabetes. nih.govnih.gov The results identified five metabolites with significantly different concentrations between the diabetic and non-diabetic groups. nih.gov Among these, the level of this compound was significantly altered (p = 0.036). nih.govdntb.gov.ua This finding suggests a disturbance in the turnover and metabolism of norepinephrine derivatives in patients with diabetic kidney disease. nih.gov The study highlights that blood metabolic changes, including altered DHMA levels, could provide valuable insights into the mechanisms of DKD and may lead to more effective management strategies. nih.govnih.gov

Association with Aging Biomarkers in Biological Tissues

Research has identified this compound (DHMA) as a potential biomarker for aging, particularly within the human hair cortex. nih.govplos.orgnih.gov A study utilizing imaging mass spectrometry (IMS) to analyze the molecular composition of hair sections from different age groups revealed a distinct correlation between DHMA levels and age. nih.govplos.orgnih.gov

In this investigation, hair samples were collected from a group of young volunteers (average age 20 ± 5 years) and an older group (average age 50 ± 5 years). nih.gov Analysis of the hair sections showed that the signal intensity of DHMA was significantly higher in the samples from the younger group compared to the older group. nih.govplos.orgnih.gov This age-related decrease was specifically observed in the hair cortex, with no significant alteration noted in the medulla. nih.govplos.org

DHMA, a major metabolite of catecholamines, was one of three molecules whose levels were found to change with age in the hair. nih.govplos.org While its precise role in hair physiology is still under investigation, its decline with age suggests it may be involved in maintaining hair properties. plos.orgnih.gov The findings propose DHMA as a possible marker for the aging process in hair. nih.govplos.org

Table 1: Age-Related Changes of this compound in Hair

| Biomolecule | Age Group | Signal Intensity Trend | Tissue Location |

| This compound (DHMA) | Young (20±5 years) | Higher | Cortex |

| Older (50±5 years) | Lower | Cortex |

Data derived from studies using imaging mass spectrometry on human hair sections. nih.govplos.orgnih.gov

Role in Host-Pathogen Interactions and Virulence Gene Expression

This compound plays a significant role in the communication between host and pathogenic bacteria, particularly within the gastrointestinal tract. asm.orgresearchgate.netnih.gov It functions as a molecular signal that influences bacterial behavior, promoting chemotaxis and the expression of genes associated with virulence. asm.orgnih.govcaymanchem.com

DHMA is produced from the host neurotransmitter norepinephrine (NE) by the gut microbiota, including commensal Escherichia coli. asm.orgresearchgate.netcaymanchem.com The conversion of NE into DHMA is facilitated by bacterial enzymes, specifically the monoamine oxidase TynA and the aromatic aldehyde dehydrogenase FeaB. nih.govresearchgate.netnih.gov The induction of the genes encoding these enzymes is dependent on the QseBC quorum-sensing system, which senses the presence of catecholamines like NE. researchgate.netnih.govnih.gov

Once produced, DHMA acts as a potent chemoattractant for pathogenic bacteria such as enterohemorrhagic E. coli (EHEC). asm.orgresearchgate.netasm.org This attraction is mediated by the bacterial serine chemoreceptor Tsr. researchgate.netfrontiersin.org This chemotactic response may serve to recruit pathogens to specific sites within the host, such as gut-associated lymphoid tissues where norepinephrine is abundant, thereby facilitating infection. asm.orgresearchgate.net

Beyond acting as a chemoattractant, DHMA directly induces the expression of virulence genes in EHEC in a manner dependent on the QseC sensor kinase. asm.orgresearchgate.netresearchgate.net Studies using quantitative reverse transcription PCR (qRT-PCR) have demonstrated that exposure to DHMA significantly increases the transcription of key virulence factors. asm.orgresearchgate.net This includes genes within the Locus of Enterocyte Effacement (LEE), such as the gene for the adhesion protein intimin (eae) and the type III secretion system filament protein (espA), which saw expression induced over 30-fold. asm.org Other prophage-associated virulence genes, like stx2a and nleA, were also induced. asm.org This induction of virulence genes enhances the pathogen's ability to attach to intestinal epithelial cells. asm.orgresearchgate.netcaymanchem.com

The dual function of DHMA—acting as both an attractant and a virulence-inducing signal—has led to the proposal that it functions as a "molecular beacon," guiding pathogens to preferred infection sites and preparing them for invasion. asm.orgresearchgate.netnih.gov This inter-kingdom signaling, where a host molecule is modified by commensal bacteria to influence a pathogen, highlights a complex aspect of host-pathogen interactions. asm.orgresearchgate.net Research has also identified this compound as a principal constituent in extracts of Acer truncatum leaves, which have shown antibacterial activity against Staphylococcus aureus. agriculturejournals.cz

Table 2: Effect of this compound on EHEC Virulence Gene Expression

| Gene Category | Gene Name | Function | Fold Induction by DHMA | QseC-Dependence |

| LEE | eae | Intimin (adhesion) | > 30-fold | Yes |

| LEE | espA | Type III secretion system filament | > 30-fold | Yes |

| LEE | Various | Type III secretion system components | > 8-fold | Yes |

| Prophage-associated | stx2a | Shiga toxin 2a | ~2-fold | Yes |

| Prophage-associated | nleA | Non-LEE encoded effector | ~9-fold | Yes |

Data based on qRT-PCR analysis of EHEC strain 86-24 exposed to DHMA. asm.orgresearchgate.net

Analytical Methodologies for 3,4 Dihydroxymandelic Acid in Research

Chromatographic Techniques for 3,4-Dihydroxymandelic Acid Quantification

Chromatography is a cornerstone for the separation and quantification of DHMA from complex biological samples. High-performance liquid chromatography (HPLC) and its variations are the most prevalently used methods, often coupled with highly sensitive detectors.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., Amperometric, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the simultaneous determination of catecholamines and their metabolites. rsc.org Due to the hydrophilic nature of compounds like DHMA, which are often weakly retained in standard reversed-phase liquid chromatography (RPLC), specialized methods have been developed. rsc.org Ion-pair reversed-phase HPLC is one such method. nih.gov

A key aspect of HPLC analysis is the detection method. For catechol compounds, amperometric (electrochemical) and fluorimetric detectors are widely used due to their high sensitivity. nih.gov A method for the simultaneous determination of the deaminated catecholamine metabolites, including DHMA, in plasma utilizes liquid chromatography with amperometric detection. nih.gov This technique involves extracting the compounds from plasma via adsorption on alumina (B75360), followed by separation on a reversed-phase column. nih.gov The combination of fluorimetric and amperometric detectors can also serve as an index of peak purity. nih.gov

Fluorescence detection, another sensitive technique, can be employed post-column. For instance, dl-1,2-diphenylethylenediamine has been used as a derivatizing agent that reacts with DHMA and other catechol compounds in an alkaline solution to produce fluorescent products, allowing for their detection. jst.go.jp

Hydrophilic Interaction Liquid Chromatography (HILIC) for Catechol Compound Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly advantageous for separating polar compounds like DHMA. rsc.orgresearchgate.net This technique uses a hydrophilic stationary phase with an organic-rich mobile phase, which is effective for retaining and separating hydrophilic analytes. rsc.orgresearchgate.net HILIC has been successfully applied to the analysis of catechol compounds in biological samples such as mouse urine. researchgate.net

In one application, a column-switching system was developed where a pre-column modified with phenylboronic acid selectively extracts catechol compounds. researchgate.net These compounds are then separated on a HILIC column. rsc.org An amide-modified HILIC column has demonstrated good separation of eight different catechol compounds, including DHMA, with a shorter analysis time compared to other HILIC columns. rsc.org The native fluorescence of the separated compounds can be monitored for detection, with limits of detection reported in the nanomolar range. rsc.orgresearchgate.net This improved sensitivity in HILIC is partly due to the increased fluorescence intensity of catechol compounds in the acetonitrile-rich mobile phase. researchgate.net

Table 1: Comparison of HILIC Columns for Catechol Compound Separation

| HILIC Column Type | Performance Characteristics | Reference |

| Amide-modified (Inertsil Amide) | Good separation of eight catechol compounds with a shorter analysis time. | rsc.org |

| Phosphorylcholine-modified (ZIC-cHILIC) | Suitable for separating catechol compounds with good peak shapes. | researchgate.net |

Thin-Layer Chromatography (TLC) with Image Processing for Acidic Catecholamine Metabolites

Thin-Layer Chromatography (TLC) offers a sensitive and convenient method for determining acidic catecholamine metabolites, including DHMA. nih.gov In this approach, metabolites are separated on reversed-phase high-performance plates without the need for a pre-derivatization step. nih.gov

A notable advancement in this area is the coupling of TLC with image processing for quantification. nih.gov After separation, the plate is treated with a reagent like 2,2-diphenyl-1-picrylhydrazyl radical, which allows for the specific and sensitive detection of the metabolites. nih.gov The resulting spots can be analyzed using image processing software to quantify the compounds. This method has shown a wide linear range and low limits of detection and quantification, in the range of 13-103 ng/spot and 18-120 ng/spot, respectively. nih.gov It has been successfully applied to the simultaneous determination of acidic catecholamine metabolites in spiked human urine samples. nih.gov While historically used for VMA and HVA analysis, modern TLC methods combined with image processing provide a viable analytical option. researchgate.netsceti.co.jp

Mass Spectrometry-Based Approaches for this compound Analysis

Mass spectrometry (MS) provides high sensitivity and structural information, making it a powerful tool for DHMA analysis. researchgate.net It is often coupled with liquid chromatography (LC-MS) for enhanced separation and identification.

Imaging Mass Spectrometry (IMS) for Tissue Distribution Analysis

Imaging Mass Spectrometry (IMS) is a novel technique used to visualize the spatial distribution of biomolecules directly in tissue sections without the need for labeling. plos.orgresearchgate.net Matrix-free laser desorption/ionization IMS has been applied to study the distribution of molecules in human hair. plos.orgnih.gov

In a study investigating age-related biomarkers in hair, IMS was used to analyze hair sections from different age groups. plos.orgnih.govnih.gov DHMA (identified at m/z 207.04) was one of the molecules detected and was found to have a higher signal intensity in the hair of younger individuals compared to older individuals. plos.orgnih.govnih.gov This technique allows for the mapping of ion localization, providing insights into the tissue-specific distribution of compounds like DHMA within the hair cortex and medulla. plos.orgnih.govinventi.in

LC-MS/MS for Untargeted Metabolomics Profiling of this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a central technique in untargeted metabolomics, which aims to analyze all detectable metabolites in a sample. nih.govlcms.cz This approach is used for biomarker discovery and to gain a comprehensive understanding of metabolic changes in various conditions. lcms.cz

Untargeted metabolomics studies using LC-MS/MS have identified DHMA as a significant metabolite in different biological contexts. For example, in a study comparing the plasma metabolic profiles of diabetic and non-diabetic dialysis patients, DHMA was one of five differentially significant metabolites identified. nih.gov Similarly, in a study on hypertension in children, untargeted metabolomics analysis using Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) identified DHMA as one of the metabolites associated with the condition. mdpi.com These studies demonstrate the power of LC-MS/MS to profile DHMA within a broader metabolic landscape, often analyzing hundreds to thousands of metabolites simultaneously. nih.govmdpi.com

Enzymatic Assays for this compound Determination

The determination of this compound (DHMA) can be accomplished through various enzymatic assays. These methods leverage the high specificity of enzymes for their substrates to quantify DHMA or to use DHMA as a substrate to measure enzyme activity.

One prominent method is a continuous spectrophotometric assay designed for determining the diphenolase activity of tyrosinase. nih.gov In this assay, DHMA serves as the substrate for tyrosinase. The enzyme catalyzes the oxidative decarboxylation of DHMA to produce 3,4-dihydroxybenzaldehyde (B13553) (DOBA). nih.gov The formation of DOBA can be continuously monitored spectrophotometrically. The absorbance maximum of DOBA shifts with pH, allowing for the optimization of the assay depending on the source of the tyrosinase and its optimal pH. For instance, mushroom tyrosinase activity can be assayed at pH 7.5 by monitoring the absorbance change at 350 nm, while grape tyrosinase activity is better measured at pH 3.0 with detection at 310 nm. nih.gov This method is noted for its high sensitivity compared to traditional assays for tyrosinase activity. nih.gov

Another approach involves isotope dilution enzymatic assays. A double-isotope derivative assay, originally developed for norepinephrine (B1679862) and epinephrine (B1671497), has been successfully modified for the determination of DHMA in biological samples like human urine. ahajournals.orgahajournals.org This technique is based on the enzymatic conversion of the analyte. While specific details on the DHMA modification are limited in the provided context, these assays are generally characterized by their high sensitivity and specificity. ahajournals.org

Furthermore, research on bacterial metabolism has identified enzymes that act on DHMA. In Pseudomonas putida, an enzyme with activity similar to tyrosinase is involved in the conversion of DHMA to 3,4-dihydroxybenzaldehyde. In humans, the biosynthesis of DHMA from 3,4-dihydroxymandelaldehyde (B87611) is catalyzed by aldehyde dehydrogenase, an NADP-preferring dimeric enzyme. np-mrd.org While these are metabolic conversions, the principles could be adapted for developing specific enzymatic assays for DHMA quantification.

Table 1: Enzymatic Assays for this compound

| Assay Type | Enzyme | Principle | Detection Method | Application |

|---|---|---|---|---|

| Spectrophotometric Assay | Tyrosinase | DHMA is used as a substrate for tyrosinase, which oxidizes it to 3,4-dihydroxybenzaldehyde (DOBA). The increase in DOBA concentration is measured. | Spectrophotometry (at 310 nm or 350 nm depending on pH) | Determination of tyrosinase activity using DHMA. nih.gov |

| Isotope Dilution Assay | Catechol-O-methyltransferase (COMT) - inferred from parent method | Based on the enzymatic conversion of catechol compounds. A modification of a double-isotope derivative assay for catecholamines. | Isotope analysis | Quantification of DHMA in human urine. ahajournals.orgahajournals.org |

| Biosynthetic Enzyme Assay | Aldehyde Dehydrogenase | The enzyme converts 3,4-dihydroxymandelaldehyde into DHMA. | - | Study of DHMA biosynthesis. np-mrd.org |

Sample Preparation Techniques for this compound Isolation from Biological Matrices (e.g., Urine, Plasma, Tissues)

The accurate analysis of this compound in complex biological matrices such as urine, plasma, and tissues necessitates effective sample preparation to remove interfering substances and concentrate the analyte. rsc.org The primary techniques employed include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP). nih.govsci-hub.se

Solid-Phase Extraction (SPE) is the most commonly used method due to its high selectivity, efficiency, and potential for automation. nih.govsci-hub.sechromatographyonline.com The principle involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. sci-hub.se For DHMA and other catechol compounds, which possess a cis-diol structure, sorbents with phenylboronic acid (PBA) functional groups are highly selective. rsc.orgglsciences.com The PBA group forms a stable, covalent complex with the catechol moiety of DHMA under basic conditions, and the analyte is later eluted by lowering the pH. rsc.org Other SPE sorbents used for DHMA and related metabolites include weak cation exchange (WCX) materials and novel composites like magnetic multi-walled carbon nanotubes for urine analysis. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE) is a traditional method based on the differential solubility of the analyte between the aqueous biological sample and an immiscible organic solvent. nih.gov While effective, LLE can be time-consuming and may require large volumes of organic solvents. mdpi.com For hydrophilic analytes like DHMA, achieving a high distribution coefficient in the organic phase can be challenging. nih.gov

Protein Precipitation (PP) is a crucial first step for plasma and tissue samples to remove high-molecular-weight proteins that can interfere with analysis. sci-hub.sechromatographyonline.com This is typically achieved by adding organic solvents (e.g., acetonitrile), strong acids (e.g., trichloroacetic acid), or metal salt solutions (e.g., zinc sulfate). mdpi.comresearchgate.net The precipitated proteins are then separated by centrifugation, and the supernatant containing the analyte is collected for further analysis. chromatographyonline.com For tissue samples, homogenization is required prior to protein precipitation. pragolab.cz

Table 2: Sample Preparation Techniques for DHMA Isolation

| Technique | Biological Matrix | Description of Method | Key Findings/Considerations |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Urine, Plasma | The sample is loaded onto an SPE cartridge. Interferents are washed away, and DHMA is eluted with a suitable solvent. nih.govsci-hub.se | Phenylboronic acid (PBA) sorbents offer high selectivity for catechol structures. rsc.org Weak cation exchange (WCX) and magnetic carbon nanotubes are also used. nih.govresearchgate.net |

| Liquid-Liquid Extraction (LLE) | Urine, Plasma | The analyte is partitioned from the aqueous sample into an immiscible organic solvent (e.g., ethyl acetate). nih.govmdpi.com | Can be less efficient for hydrophilic compounds like DHMA and may require derivatization. nih.gov |

| Protein Precipitation (PP) | Plasma, Tissues | Proteins are precipitated using agents like acetonitrile, trichloroacetic acid, or zinc sulfate, followed by centrifugation. mdpi.comresearchgate.netpragolab.cz | An essential clean-up step for protein-rich samples. The choice of precipitant can affect analyte recovery and ionization in mass spectrometry. researchgate.netchromatographyonline.com |

| Alumina Extraction | Plasma | Based on the affinity of the catechol group for aluminum oxide. Catechols are adsorbed onto alumina and then eluted. | A classic method for catecholamine extraction; a significant portion of radioactivity in plasma extracts can be from DHMA and other metabolites. nih.gov |

Emerging Research Perspectives and Biotechnological Applications of 3,4 Dihydroxymandelic Acid

Development of Cell-Free Biocatalytic Cascades for 3,4-Dihydroxymandelic Acid Synthesis

The synthesis of this compound (DHMA) is being explored through innovative cell-free biocatalytic cascades. These systems offer a promising alternative to traditional chemical synthesis and whole-cell biotransformation by utilizing isolated enzymes to perform multi-step reactions in a controlled environment. This approach can lead to higher yields and purity of the final product.

One notable development is a thermophilic biofunctional multienzyme cascade reaction for the cell-free synthesis of both salvianic acid A and this compound. frontiersin.org This system leverages the stability and activity of thermophilic enzymes to drive the reaction efficiently. While specific details on the enzymes and yields for DHMA synthesis are part of ongoing research, the establishment of such cell-free systems for related aromatic acids demonstrates the potential of this strategy. frontiersin.orgmdpi.com

The development of cell-free systems often builds upon knowledge gained from whole-cell biocatalysis. For instance, engineered Escherichia coli strains have been developed for the production of related compounds like mandelic acid and salvianic acid A, achieving significant titers. frontiersin.orgmdpi.com These whole-cell systems provide valuable insights into effective enzyme combinations and pathway optimization that can be translated to cell-free designs. frontiersin.orgmdpi.com The overarching goal is to create efficient, sustainable, and environmentally friendly methods for producing valuable chemicals like DHMA. mdpi.com

This compound as a Biomarker in Disease Research

This compound (DHMA) has emerged as a significant molecule in biomarker research across a range of diseases due to its role as a metabolite of norepinephrine (B1679862). nih.govacs.org Its levels in various biological samples can reflect alterations in crucial metabolic pathways, offering potential for non-invasive diagnosis and monitoring.

Potential Biomarker for Parkinson's Disease in Sebum

Recent studies have identified DHMA as a potential volatile biomarker for Parkinson's disease (PD) found in sebum, a waxy substance produced by the skin. nih.govacs.org In a study analyzing the volatile metabolites in sebum from PD patients and control subjects, DHMA was one of 17 metabolites that contributed to the discrimination between the two groups. nih.govbiorxiv.org

Notably, DHMA was detected in both drug-naïve PD patients and control participants. nih.govacs.orgbiorxiv.org This suggests that its presence may be due to endogenous production rather than being a metabolite of PD medications like L-dopa, which is a precursor to dopamine (B1211576) and subsequently norepinephrine. nih.govacs.orgnih.gov As a key molecule in the metabolism of brain neurotransmitters, altered levels of DHMA could signify the well-known changes in neurotransmitter systems that characterize PD, such as the decrease in dopamine. nih.govacs.orgbiorxiv.org The hypothesis is that the presence of endogenous DHMA in sebum could be indicative of these altered neurotransmitter levels in individuals with Parkinson's disease. nih.govacs.org

Biomarker Candidates for Aging in Hair

Research has pointed to this compound (DHMA) as a potential biomarker for aging, with its levels in hair showing age-related changes. nih.govnih.gov In a study utilizing imaging mass spectrometry to analyze the molecular composition of hair from both young and older individuals, DHMA was one of 31 molecules specifically detected in hair sections. nih.govnih.gov

The study found that the signal intensity of DHMA was significantly higher in the hair of the younger group (20±5 years old) compared to the older group (50±5 years old). nih.govnih.govinventi.in This decrease in DHMA levels with age was observed specifically within the hair cortex. nih.govnih.gov These findings suggest that DHMA, along with other identified molecules, could serve as a potential marker for the aging process in hair. nih.govnih.gov Beyond its role as a biomarker, it has been suggested that DHMA might also play a role in maintaining hair properties, making it a potential target for cosmetic applications. nih.govnih.govinventi.in

Indicators in Diabetic Kidney Disease

This compound (DHMA) has been identified as a potential biomarker for diabetic kidney disease (DKD), a serious complication of diabetes mellitus. nih.govnih.gov In a pilot study comparing the plasma metabolomic profiles of dialysis patients with and without diabetes, DHMA was one of five metabolites that showed significantly different concentrations between the two groups. nih.govresearchgate.net

The study, which utilized an untargeted metabolomics approach, found that DHMA levels were notably different in patients with DKD. nih.gov Specifically, DHMA is involved in tyrosine metabolism, one of the metabolic pathways identified as being altered in individuals with DKD. nih.govnih.gov The identification of DHMA and other metabolites provides insight into the metabolic changes associated with DKD and may lead to the development of new strategies for more effective management of the disease. nih.govnih.gov

In a separate study on membranous nephropathy, another kidney disease, a panel of seven urinary metabolites, including this compound, was identified as a highly accurate diagnostic predictor for the condition. frontiersin.orgresearchgate.net This further highlights the potential of DHMA as a biomarker in the context of kidney disorders.

Relevance in Diagnosing Sympathoadrenal Diseases

This compound (DHMA) is a metabolite of norepinephrine, a key neurotransmitter in the sympathetic nervous system. escholarship.orgresearchgate.net The metabolism of catecholamines, including norepinephrine, is crucial for the proper functioning of this system. In sympathoneural nerves, norepinephrine is primarily metabolized to 3,4-dihydroxyphenylglycol (B133932) (DHPG), not DHMA. researchgate.net DHMA is formed through a different pathway.

The accurate understanding of these metabolic pathways is particularly important for the diagnosis of catecholamine-producing tumors, such as pheochromocytomas. nih.gov While the primary metabolites measured for diagnosing these tumors are metanephrines, the broader profile of catecholamine metabolites can provide valuable information. Misinterpretations of catecholamine metabolism are common, and a correct understanding is essential for the proper selection and interpretation of biochemical tests for sympathoadrenal diseases. nih.gov

Clinical Diagnostic Potential of Urinary and Plasma this compound Levels

The measurement of this compound (DHMA) in urine and plasma holds significant potential for clinical diagnostics across various conditions.

Urinary DHMA:

Colorectal Cancer (CRC): A study identified a panel of 12 urinary metabolites, including DHMA, that could effectively distinguish CRC patients from healthy individuals. nih.govsemanticscholar.org This suggests that urinary DHMA could be part of a non-invasive screening tool for early CRC detection. nih.govsemanticscholar.org

Membranous Nephropathy: In patients with this kidney disease, a set of seven urinary metabolites, with DHMA among them, was found to be a highly accurate diagnostic predictor. frontiersin.orgresearchgate.net

Plasma DHMA:

Diabetic Kidney Disease (DKD): Research has shown that plasma levels of DHMA are significantly different in dialysis patients with diabetes compared to those without. nih.govnih.gov This points to its potential as a biomarker for DKD. nih.govnih.gov

Ovarian Cancer: In the context of ovarian tumors, plasma levels of DHMA were found to be down-regulated in patients with ovarian cancer compared to those with borderline ovarian tumors. mdpi.com

Obstructive Sleep Apnea Hypopnea Syndrome (OSAHS): In children with OSAHS, intestinal metabolite analysis revealed a correlation between increased levels of this compound and uric acid, a clinical indicator of the condition. nih.gov

A liquid chromatographic method has been developed for the simultaneous determination of DHMA and another catecholamine metabolite, 3,4-dihydroxyphenylethylene glycol (DOPEG), in plasma, offering a simple and selective way to measure their basal levels. ebi.ac.uk

Mechanistic Insights into this compound's Biological Activities

Molecular Dynamic Modeling Studies on this compound Interactions with Proteins

Molecular dynamics (MD) simulations have become a important tool for understanding the interactions between this compound (DHMA) and various proteins at an atomic level. These computational studies provide insights into binding modes, interaction energies, and conformational changes that are often difficult to capture through experimental methods alone.

One area of focus has been the interaction of DHMA with the Escherichia coli chemoreceptor Tsr. nih.govspringernature.com Computational strategies, including molecular docking and MD simulations, have been employed to investigate the binding of R-DHMA to Tsr. nih.govspringernature.com These studies utilize a multi-step protocol that involves:

Multiple short MD docking simulations to thoroughly explore the binding pocket. springernature.com

Initial positioning of the ligand based on shape complementarity, with constraints applied to keep the ligand in the binding pocket during simulations. springernature.com

Selection of the most likely binding modes through interaction energy calculations, followed by all-atom MD simulations to determine the most favorable binding mode. springernature.com

These simulations have helped to elucidate the binding properties of both (R)-DHMA and (S)-DHMA to the periplasmic domain of the Tsr homodimer (pTsr). researchgate.net Computational predictions suggest that (R)-DHMA elicits a stronger attractant response due to a more significant "piston-like" downward push on the pTsr α-helix 4 upon binding. researchgate.net This displacement is primarily driven by the interaction of DHMA with the Tsr residue Thr156, a critical residue for the attractant response. researchgate.net

In the context of neurodegenerative diseases, MD modeling has been used to study the effect of DHMA on the aggregation of amyloid-beta 40 (Aβ40) monomers, a key event in Alzheimer's disease. gatech.edu These simulations have shown that DHMA can effectively prevent the formation of beta-sheets in Aβ40, which are characteristic of amyloid fibrils. gatech.edu While DHMA was not able to maintain the original alpha-helix structure of the monomer, its ability to inhibit beta-sheet formation is a significant finding. gatech.edu The simulations also indicated strong binding of DHMA to the Aβ40 protein. gatech.edu

The following table summarizes key findings from molecular dynamic modeling studies on DHMA-protein interactions:

| Protein Target | Key Findings | Computational Methods |

| E. coli Chemoreceptor Tsr | (R)-DHMA predicted to be a stronger attractant than (S)-DHMA due to greater conformational change in the protein. researchgate.net | Molecular Docking, Molecular Dynamics Simulations nih.govspringernature.comresearchgate.net |

| Amyloid-Beta 40 (Aβ40) | DHMA prevents the formation of beta-sheets, a critical step in protein aggregation. gatech.edu | Molecular Dynamics Simulations gatech.edu |

Investigations into this compound's Impact on Protein Aggregation

The role of this compound (DHMA) in modulating protein aggregation has been a subject of investigation, particularly in the context of neurodegenerative diseases. Research has shown that DHMA, a metabolite of norepinephrine, can influence the aggregation process of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. gatech.edu